molecular formula C14H14O B217147 Benzene, ((methylphenyl)methyl)(phenylmethyl)- CAS No. 100404-06-6

Benzene, ((methylphenyl)methyl)(phenylmethyl)-

Cat. No.: B217147
CAS No.: 100404-06-6
M. Wt: 272.4 g/mol
InChI Key: SMOZJCPUZPHHKQ-UHFFFAOYSA-N
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Description

. This compound is characterized by a benzene ring substituted with a methyl group and a phenylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylphenyl)methylbenzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzyl chloride and toluene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of (Methylphenyl)methylbenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Methylphenyl)methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Methylphenyl)methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Methylphenyl)methylbenzene involves its interaction with molecular targets through aromatic π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved often include electrophilic aromatic substitution and radical-mediated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methylphenyl)methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

100404-06-6

Molecular Formula

C14H14O

Molecular Weight

272.4 g/mol

IUPAC Name

1-benzyl-2-[(2-methylphenyl)methyl]benzene

InChI

InChI=1S/C21H20/c1-17-9-5-6-12-19(17)16-21-14-8-7-13-20(21)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3

InChI Key

SMOZJCPUZPHHKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3

Key on ui other cas no.

100404-06-6

Synonyms

[(methylphenyl)methyl](phenylmethyl)benzene

Origin of Product

United States

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